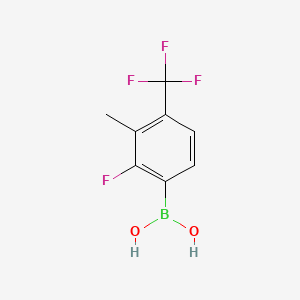

2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid

CAS No.:

Cat. No.: VC18785097

Molecular Formula: C8H7BF4O2

Molecular Weight: 221.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BF4O2 |

|---|---|

| Molecular Weight | 221.95 g/mol |

| IUPAC Name | [2-fluoro-3-methyl-4-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H7BF4O2/c1-4-5(8(11,12)13)2-3-6(7(4)10)9(14)15/h2-3,14-15H,1H3 |

| Standard InChI Key | RBQJONRURNVPQP-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C(=C(C=C1)C(F)(F)F)C)F)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with a boronic acid group (-B(OH)₂), a trifluoromethyl (-CF₃) group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 3-position (Figure 1). This arrangement confers distinct electronic and steric properties:

The trifluoromethyl group’s strong electron-withdrawing effect polarizes the aromatic ring, enhancing electrophilicity at the boron center. This facilitates nucleophilic reactions critical for Suzuki-Miyaura couplings .

Physical and Chemical Properties

Key physicochemical characteristics include:

The boronic acid moiety’s propensity to form reversible covalent bonds with diols and amines underpins its utility in bioconjugation and sensor development .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves palladium-catalyzed cross-coupling reactions, leveraging boronic acids as key intermediates. A representative route includes:

-

Miyaura Borylation: Reacting a brominated precursor (e.g., 4-bromo-3-(trifluoromethyl)aniline) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ .

-

Functionalization: Introducing fluorine and methyl groups via electrophilic substitution or directed ortho-metalation .

Example Protocol:

-

Reagents: 4-Bromo-3-(trifluoromethyl)aniline, B₂Pin₂, Pd(dppf)Cl₂, KOAc.

-

Yield: 75–85% after chromatography.

Reaction Optimization

Critical parameters affecting yield and selectivity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield |

| Catalyst Loading | 2–5 mol% Pd | ↑ Efficiency |

| Solvent | DMF or THF | ↑ Solubility |

| Base | K₂CO₃ or KOAc | ↓ Side Reactions |

Microwave-assisted synthesis reduces reaction times (1–2h) while maintaining yields >80% .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group enables efficient C–C bond formation with aryl halides, pivotal in constructing biaryl scaffolds. Applications include:

-

Pharmaceutical Intermediates: Synthesis of tyrosine kinase inhibitors and antiandrogens .

-

Agrochemicals: Herbicides and fungicides with enhanced metabolic stability.

Case Study: In anti-prostate cancer drug candidates, replacing nitro groups with boronic acid improved binding affinity to androgen receptors (AR) by forming hydrogen bonds with Arg752 and Gln711 .

Material Science

Fluorinated boronic acids enhance the thermal stability of polymers and liquid crystals. For example, incorporating this compound into polyfluorenes increased glass transition temperatures (Tg) by 20°C compared to non-fluorinated analogs .

Comparative Analysis with Analogous Boronic Acids

The 2-fluoro-3-methyl substitution in the target compound reduces steric hindrance compared to bulkier analogs, improving coupling efficiency.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume